5-(4-Benzyloxybutoxy)psoralen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Benzyloxybutoxy)psoralen is a synthetic derivative of psoralen, a naturally occurring photoactive compound found in plants. Psoralens are known for their ability to intercalate into DNA and form cross-links upon exposure to ultraviolet light, making them useful in various therapeutic and research applications .
Preparation Methods
The synthesis of 5-(4-Benzyloxybutoxy)psoralen involves several steps. One common method includes the alkylation of psoralen with 4-benzyloxybutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(4-Benzyloxybutoxy)psoralen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
5-(4-Benzyloxybutoxy)psoralen has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe to study DNA interactions and cross-linking mechanisms.
Industry: The compound is used in the development of photochemotherapy drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-Benzyloxybutoxy)psoralen involves its ability to intercalate into DNA and form covalent cross-links upon exposure to ultraviolet light. This cross-linking disrupts DNA replication and transcription, leading to cell apoptosis. The compound primarily targets rapidly dividing cells, making it effective against tumor cells .
Comparison with Similar Compounds
5-(4-Benzyloxybutoxy)psoralen is unique compared to other psoralen derivatives due to its specific benzyloxybutoxy substitution, which enhances its photoreactivity and DNA intercalation properties. Similar compounds include:
8-Methoxypsoralen (8-MOP): Commonly used in phototherapy for skin conditions.
5-Methoxypsoralen (5-MOP): Another derivative with similar applications but different photoreactivity.
Trimethylpsoralen: Used in research for its strong DNA cross-linking ability.
Properties
Molecular Formula |
C22H20O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(4-phenylmethoxybutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H20O5/c23-21-9-8-17-20(27-21)14-19-18(10-13-25-19)22(17)26-12-5-4-11-24-15-16-6-2-1-3-7-16/h1-3,6-10,13-14H,4-5,11-12,15H2 |
InChI Key |
HMOVAWBSEVWMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.